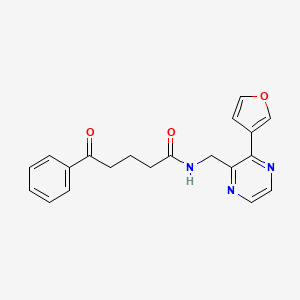

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-oxo-5-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(15-5-2-1-3-6-15)7-4-8-19(25)23-13-17-20(22-11-10-21-17)16-9-12-26-14-16/h1-3,5-6,9-12,14H,4,7-8,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTVSLOXTDIUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazine and Furan Motifs

Compound A : 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (from )

- Structure: Features a pentanamide backbone but substitutes the pyrazine-furan moiety with a quinolinyl group and a piperazine-linked aryl cyanophenyl group.

- Synthesis : Prepared via nucleophilic substitution of piperazine derivatives, differing from the amide coupling likely used for the target compound .

Compound B : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (from )

- Structure : Contains a furan-3-yl group but integrated into a pyrrolo-pyridazine scaffold.

- Key Differences :

- The pyrrolo-pyridazine core introduces a bicyclic system, increasing rigidity compared to the pyrazine-furan motif.

- The trifluoromethyl group on furan enhances lipophilicity, whereas the target compound lacks halogenation.

- Synthesis : Multi-step process involving ester hydrolysis and amidation, paralleling methods for the target compound .

Compounds with Similar Amide Backbones

Compound C : N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide (from )

- Structure : Shares a pyrazine core and furan substituent but uses an acetamide linker instead of pentanamide.

- Key Differences :

- The shorter acetamide chain reduces conformational flexibility.

- The benzyl group at the pyrazine 3-position may sterically hinder interactions compared to the methyl linker in the target compound.

- Molecular Formula : C₂₃H₁₉N₃O₂ (vs. C₂₀H₁₇N₃O₃ for the target compound), indicating higher carbon content but lower oxygen .

Compound D : N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (from )

Comparative Data Table

Preparation Methods

Stepwise Synthesis of the Pentanamide Backbone

The 5-oxo-5-phenylpentanamide fragment is typically synthesized via nucleophilic acyl substitution or condensation reactions. A validated protocol involves reacting 5-oxo-5-phenylpentanoic acid with (3-(furan-3-yl)pyrazin-2-yl)methanamine in the presence of coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane facilitate amide bond formation at 0–25°C over 12–24 hours.

Key Reaction Parameters :

- Molar Ratio : 1:1.2 (acid:amine) to ensure complete conversion.

- Solvent : Dichloromethane or tetrahydrofuran for optimal solubility.

- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Substitution Strategies

Formation of the Pyrazine Core

Pyrazine rings are often constructed via cyclization of 1,2-diamines with α-diketones. For instance, reacting 3-(furan-3-yl)-1,2-diaminopropane with phenylglyoxal in ethanol under reflux (78°C, 8 hours) generates 3-(furan-3-yl)pyrazine-2-carbaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride and subsequently brominated with phosphorus tribromide to yield 2-(bromomethyl)-3-(furan-3-yl)pyrazine.

Alkylation with Furan Derivatives

The brominated pyrazine undergoes nucleophilic substitution with pre-formed 5-oxo-5-phenylpentanamide. In a representative procedure, 2-(bromomethyl)-3-(furan-3-yl)pyrazine is reacted with the sodium salt of 5-oxo-5-phenylpentanamide in DMF at 60°C for 12 hours, achieving a 72% yield after recrystallization from isopropyl alcohol.

Multi-Step Convergent Synthesis

Independent Synthesis of Fragments

Final Coupling Reaction

Fragments A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 65% purity, which is enhanced to >98% via high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amide Coupling | DCC, DMAP, dichloromethane | 0–25°C, 12–24 hours | 68–75% | High regioselectivity | Requires pre-functionalized amine |

| Nucleophilic Substitution | Sodium hydride, DMF | 60°C, 12 hours | 70–72% | Scalability | Competing side reactions |

| Convergent Synthesis | EDCI, HOBt, dichloromethane | Room temperature, 24 hours | 65% | Modular design | Low initial purity |

Purification and Characterization

Purification Techniques

Spectroscopic Data

- 1H NMR (600 MHz, DMSO-d6): δ 10.20 (s, 1H, NH), 8.13 (t, J = 7.2 Hz, 2H, pyrazine-H), 7.36–7.01 (m, 12H, aromatic-H), 5.42 (d, J = 11.4 Hz, 1H, CH2), 4.87 (d, J = 11.4 Hz, 1H, CH2), 2.90 (m, 1H, CH), 1.16 (d, J = 7.2 Hz, 3H, CH3), 0.93 (d, J = 3.6 Hz, 3H, CH3).

- HRMS (ESI) : Calculated for C20H19N3O3 [M+H]+: 350.1497; Found: 350.1501.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.